3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one 3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 313648-95-2
VCID: VC4542090
InChI: InChI=1S/C16H16BrNO3/c17-12-5-6-14-11(9-12)10-13(16(20)21-14)15(19)18-7-3-1-2-4-8-18/h5-6,9-10H,1-4,7-8H2
SMILES: C1CCCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Molecular Formula: C16H16BrNO3
Molecular Weight: 350.212

3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one

CAS No.: 313648-95-2

Cat. No.: VC4542090

Molecular Formula: C16H16BrNO3

Molecular Weight: 350.212

* For research use only. Not for human or veterinary use.

3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one - 313648-95-2

Specification

CAS No. 313648-95-2
Molecular Formula C16H16BrNO3
Molecular Weight 350.212
IUPAC Name 3-(azepane-1-carbonyl)-6-bromochromen-2-one
Standard InChI InChI=1S/C16H16BrNO3/c17-12-5-6-14-11(9-12)10-13(16(20)21-14)15(19)18-7-3-1-2-4-8-18/h5-6,9-10H,1-4,7-8H2
Standard InChI Key CNQCOLCNEYMERE-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 3-(azepane-1-carbonyl)-6-bromo-2H-chromen-2-one, reflects its core structure:

  • Chromen-2-one backbone: A bicyclic system comprising a benzene ring fused to a pyrone moiety.

  • Substituents:

    • 6-Bromo group: A bromine atom at position 6, enhancing electrophilic reactivity and bioactivity .

    • 3-(Azepane-1-carbonyl) group: A seven-membered azepane ring conjugated to a carbonyl group at position 3, influencing steric and electronic properties .

Molecular Formula: C₁₇H₁₈BrNO₃
Molecular Weight: 388.24 g/mol .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis of this compound is documented, analogous methodologies suggest feasible routes:

  • Intermediate Preparation:

    • 6-Bromo-2H-chromen-2-one is synthesized via bromination of coumarin using N-bromosuccinimide (NBS) under radical conditions .

    • 3-Acetyl derivatives (e.g., 3-acetyl-6-bromo-2H-chromen-2-one) are prepared via Friedel-Crafts acylation .

  • Azepane Conjugation:

    • The acetyl group at position 3 may undergo substitution with azepane-1-carbonyl chloride in the presence of Lewis acids (e.g., AlCl₃) .

    • Alternative routes involve palladium-catalyzed cross-coupling or metathesis reactions .

Example Reaction:

3-Acetyl-6-bromo-2H-chromen-2-one+Azepane-1-carbonyl chlorideAlCl33-(Azepane-1-carbonyl)-6-bromo-2H-chromen-2-one\text{3-Acetyl-6-bromo-2H-chromen-2-one} + \text{Azepane-1-carbonyl chloride} \xrightarrow{\text{AlCl}_3} \text{3-(Azepane-1-carbonyl)-6-bromo-2H-chromen-2-one}

Key Challenges

  • Steric Hindrance: The bulky azepane group may impede reaction efficiency, necessitating optimized conditions .

  • Regioselectivity: Competing reactions at positions 3 and 8 require careful control .

Physicochemical Properties

Spectral Data

  • IR Spectroscopy: Expected peaks include:

    • 1720–1700 cm⁻¹ (C=O stretch, lactone and carbonyl groups) .

    • 1250–1150 cm⁻¹ (C–Br stretch) .

  • ¹H NMR (CDCl₃):

    • δ 1.50–1.70 (m, 10H, azepane protons).

    • δ 7.20–8.10 (m, 3H, aromatic protons) .

  • Mass Spectrometry: Molecular ion peak at m/z 388 (M⁺) .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: Sensitive to light and moisture; requires storage at 2–8°C .

Biological and Industrial Applications

Medicinal Chemistry

  • Anticancer Potential: Brominated coumarins exhibit cytotoxicity against colorectal (HCT-116) and breast (MCF-7) cancer cell lines .

  • Enzyme Inhibition: The azepane moiety may target proteases or kinases, analogous to related chromenone derivatives .

Materials Science

  • Fluorescent Probes: Coumarins with electron-withdrawing groups (e.g., Br) are used in optoelectronic devices .

  • Polymer Additives: Enhances UV stability in polymers .

Future Directions

  • Structure-Activity Relationships (SAR): Systematic studies to optimize bioactivity.

  • Green Synthesis: Developing catalytic methods to reduce waste .

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